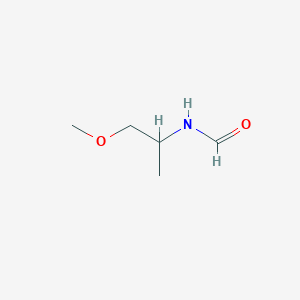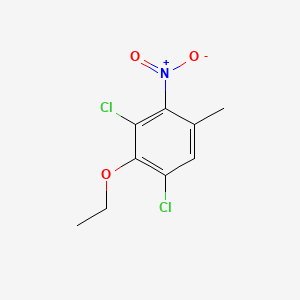
Glycinamide, L-glutaminyl-L-asparaginyl-L-cysteinyl-L-prolyl-L-leucyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycinamide, L-glutaminyl-L-asparaginyl-L-cysteinyl-L-prolyl-L-leucyl- is a synthetic peptide composed of six amino acids. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and biochemistry. The unique sequence of amino acids in this peptide allows it to interact with specific biological targets, making it a valuable tool for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycinamide, L-glutaminyl-L-asparaginyl-L-cysteinyl-L-prolyl-L-leucyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group on the N-terminus is removed to expose the amine group.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In the latter method, the gene encoding the peptide is inserted into a suitable expression system, such as bacteria or yeast, which then produce the peptide. The peptide is subsequently purified using chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Glycinamide, L-glutaminyl-L-asparaginyl-L-cysteinyl-L-prolyl-L-leucyl- can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds under oxidative conditions.
Reduction: Disulfide bonds can be reduced back to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: N-hydroxysuccinimide (NHS) esters are often used for amino acid modification.
Major Products
Oxidation: Formation of disulfide-linked dimers or higher-order structures.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered functional groups.
Applications De Recherche Scientifique
Glycinamide, L-glutaminyl-L-asparaginyl-L-cysteinyl-L-prolyl-L-leucyl- has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or as a therapeutic agent itself.
Industry: Utilized in the development of biosensors and diagnostic assays.
Mécanisme D'action
The mechanism of action of Glycinamide, L-glutaminyl-L-asparaginyl-L-cysteinyl-L-prolyl-L-leucyl- involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity. The cysteine residue allows for the formation of disulfide bonds, which can stabilize the peptide’s structure or facilitate its interaction with other molecules. The proline residue introduces a kink in the peptide chain, affecting its overall conformation and binding properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxytocin: A cyclic nonapeptide with a similar sequence but different biological activity.
Vasopressin: Another cyclic nonapeptide with distinct physiological functions.
L-asparaginase: An enzyme with a different sequence but similar applications in cancer therapy.
Uniqueness
Glycinamide, L-glutaminyl-L-asparaginyl-L-cysteinyl-L-prolyl-L-leucyl- is unique due to its specific sequence and the presence of cysteine and proline residues, which confer distinct structural and functional properties. This peptide’s ability to form disulfide bonds and its conformational flexibility make it a valuable tool for various scientific applications.
Propriétés
Numéro CAS |
72098-65-8 |
|---|---|
Formule moléculaire |
C25H43N9O8S |
Poids moléculaire |
629.7 g/mol |
Nom IUPAC |
(2S)-2-amino-N-[(2S)-4-amino-1-[[(2R)-1-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]pentanediamide |
InChI |
InChI=1S/C25H43N9O8S/c1-12(2)8-14(22(39)30-10-20(29)37)32-24(41)17-4-3-7-34(17)25(42)16(11-43)33-23(40)15(9-19(28)36)31-21(38)13(26)5-6-18(27)35/h12-17,43H,3-11,26H2,1-2H3,(H2,27,35)(H2,28,36)(H2,29,37)(H,30,39)(H,31,38)(H,32,41)(H,33,40)/t13-,14-,15-,16-,17-/m0/s1 |
Clé InChI |
QTPBCDZBQZEKGU-WOYTXXSLSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)NCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CS)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)N |
SMILES canonique |
CC(C)CC(C(=O)NCC(=O)N)NC(=O)C1CCCN1C(=O)C(CS)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



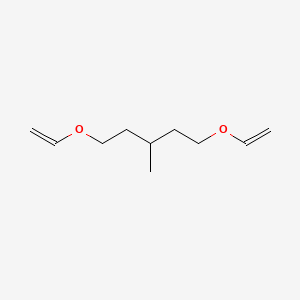
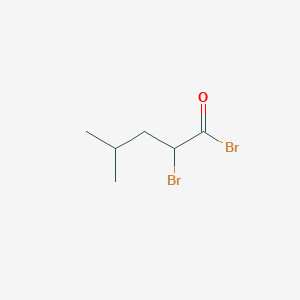
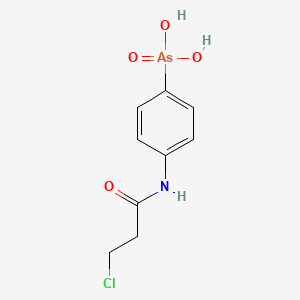

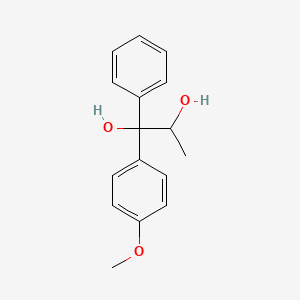
![(Diethoxyphosphoryl)methyl [2-(ethenyloxy)ethoxy]acetate](/img/structure/B14459082.png)
![5,5'-(Ethane-1,2-diyl)bis[N-(4-methylphenyl)-1,3,4-thiadiazol-2-amine]](/img/structure/B14459086.png)
![N,N-Dichloro-4-[(dichloroamino)methyl]benzene-1-sulfonamide](/img/structure/B14459090.png)
![1(2H)-Naphthalenone, 2-[(2-bromophenyl)methylene]-3,4-dihydro-](/img/structure/B14459101.png)
![2,6-Dichloro-4-[chloro(difluoro)methyl]pyridine](/img/structure/B14459108.png)
![Ethyl 2-[ethoxy(dimethyl)silyl]propanoate](/img/structure/B14459123.png)
